An In-depth Technical Guide to the Physicochemical Properties of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused analysis of the core physicochemical properties of the heterocyclic compound 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. Aimed at professionals in the fields of medicinal chemistry, pharmacology, and drug development, this document elucidates the compound's molecular weight and lipophilicity (LogP). These parameters are fundamental to understanding its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will detail the theoretical and experimental basis for these values, offering insights into the methodologies for their determination and their implications in the broader context of drug discovery.
Introduction: The Significance of Oxadiazole-Piperazine Scaffolds
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. It is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for ester and amide groups.[1][2] The incorporation of a piperazine ring, a common pharmacophore, often enhances the aqueous solubility and bioavailability of a molecule, while also providing a versatile point for synthetic modification. The combination of these two structural motifs in 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine suggests a compound designed with drug-like properties in mind. A comprehensive understanding of its fundamental physicochemical characteristics is the first step in evaluating its therapeutic potential.
Core Physicochemical Properties
The utility of a potential drug candidate is intrinsically linked to its physicochemical properties. For 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, the molecular weight and the partition coefficient (LogP) are of primary importance.
| Property | Value | Source |
| Molecular Formula | C10H18N4O | PubChemLite[3] |
| Molecular Weight | 210.27 g/mol | PubChemLite[3] |
| Monoisotopic Mass | 210.14806 Da | PubChemLite[3] |
| Predicted XLogP3 | 0.6 | PubChemLite[3] |
Molecular Weight: The Foundation of Molar-Based Calculations
The molecular weight of 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is 210.27 g/mol . This value is calculated based on its molecular formula, C10H18N4O, by summing the atomic weights of its constituent atoms. The monoisotopic mass, 210.14806 Da, represents the mass of the molecule with the most abundant isotopes of each element and is crucial for high-resolution mass spectrometry analysis.[3]
Experimental Workflow for Molecular Weight Determination:
The definitive experimental verification of the molecular weight is typically achieved through mass spectrometry.
Caption: A generalized workflow for molecular weight determination using mass spectrometry.
Causality in Experimental Choices:
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Ionization Method: Electrospray ionization (ESI) is often preferred for polar molecules like the one , as it is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.
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Mass Analyzer: A Time-of-Flight (TOF) analyzer is frequently chosen for its high resolution and mass accuracy, which is essential for confirming the elemental composition.
Lipophilicity (LogP): A Predictor of Membrane Permeability
The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid and an aqueous phase. It is expressed as the logarithm of the partition coefficient (LogP). For 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, the predicted XLogP3 value is 0.6.[3] This relatively low, positive value suggests that the compound is moderately lipophilic, with a slight preference for the lipid phase over the aqueous phase.
Implications for Drug Development: A LogP value in this range is often considered favorable for oral bioavailability, as it suggests a balance between aqueous solubility (necessary for dissolution in the gastrointestinal tract) and lipid solubility (required for permeation across cell membranes).
Methodologies for LogP Determination:
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Computational Prediction: Algorithms like XLogP3 calculate the LogP based on the molecule's structure, summing the contributions of its individual fragments and atoms. These methods are valuable for high-throughput screening of virtual compound libraries.
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Experimental Determination (Shake-Flask Method):
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System Preparation: A biphasic system of n-octanol (simulating the lipid phase) and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions) is prepared.
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Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow the compound to partition between them until equilibrium is reached.
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Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Caption: The experimental workflow for the shake-flask method of LogP determination.
Synthesis and Broader Context
While this guide focuses on physicochemical properties, it is important to note that oxadiazole derivatives are typically synthesized through the cyclization of precursor molecules.[4] The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazide intermediates.[5][6][7] The specific synthetic route to 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine would likely involve the reaction of an appropriately substituted amidoxime with a carboxylic acid derivative, followed by the introduction of the piperazine moiety. The choice of synthetic pathway can influence the purity and isomeric distribution of the final compound, which in turn can affect its measured physicochemical properties.
Conclusion
The fundamental physicochemical properties of 1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, namely its molecular weight of 210.27 g/mol and a predicted XLogP3 of 0.6, provide a solid foundation for its further investigation as a potential drug candidate. These values suggest a molecule with a size and lipophilicity that are within the desirable range for oral bioavailability. Experimental verification of the LogP and a comprehensive ADME profiling are logical next steps in the preclinical evaluation of this compound. The insights and methodologies presented in this guide are intended to support researchers in their efforts to develop novel therapeutics based on the promising oxadiazole-piperazine scaffold.
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